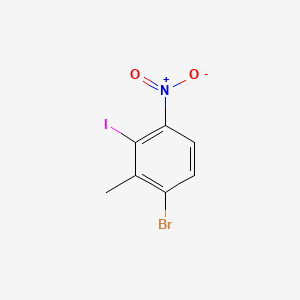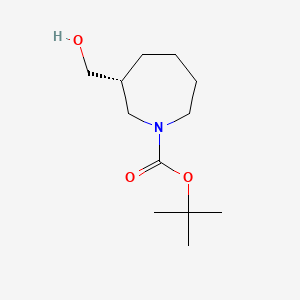![molecular formula C9H8N2O2 B13913229 7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13913229.png)
7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a methoxy group at the 7th position and a carboxaldehyde group at the 1st position
Méthodes De Préparation
The synthesis of 7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde typically involves cyclocondensation reactions. One common synthetic route starts with the reaction of 2-aminopyridine with an appropriate aldehyde under acidic conditions to form the imidazo[1,5-a]pyridine core. The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Applications De Recherche Scientifique
7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The pathways involved depend on the specific biological context and the target molecule .
Comparaison Avec Des Composés Similaires
7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
7-Methoxyimidazo[1,2-a]pyridine: Similar in structure but with different positional isomerism, leading to different chemical and biological properties.
7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, resulting in different reactivity and applications.
7-Methylimidazo[1,2-a]pyridine:
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
7-methoxyimidazo[1,5-a]pyridine-1-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-2-3-11-6-10-8(5-12)9(11)4-7/h2-6H,1H3 |
Clé InChI |
CRPUXYYEVQCMPJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(N=CN2C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


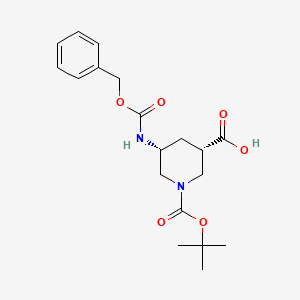
![Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13913154.png)

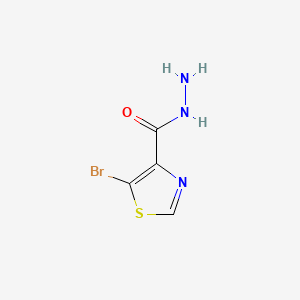
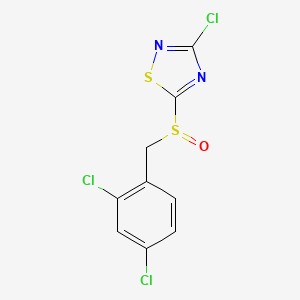
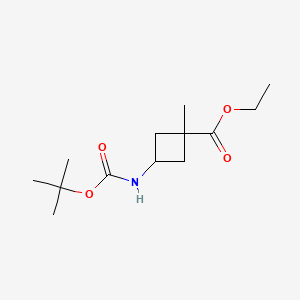
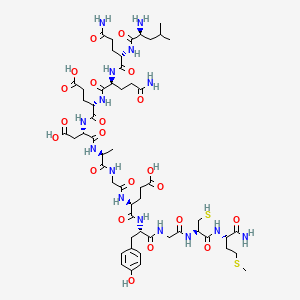
![N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13913198.png)

![6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B13913211.png)
![6'-Nitro-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13913215.png)
